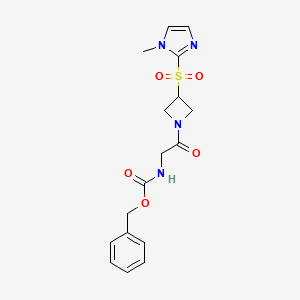

benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate

Descripción

Benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate is a synthetic small molecule featuring a carbamate-protected amine linked to an azetidine ring substituted with a sulfonyl-methylimidazole moiety. Such a profile suggests applications in medicinal chemistry, possibly as an enzyme inhibitor or bioactive scaffold.

Propiedades

IUPAC Name |

benzyl N-[2-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c1-20-8-7-18-16(20)27(24,25)14-10-21(11-14)15(22)9-19-17(23)26-12-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHJTENKWSHFIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia.

Synthesis of the Azetidine Ring: The azetidine ring is often formed via cyclization reactions involving appropriate precursors.

Sulfonylation: The imidazole ring is sulfonylated using sulfonyl chlorides under basic conditions.

Coupling Reactions: The benzyl group and the carbamate moiety are introduced through coupling reactions, often using reagents like benzyl chloroformate and carbamoyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Carbamate Hydrolysis

The benzyl carbamate group is susceptible to hydrolysis under acidic or basic conditions, yielding a primary amine and benzyl alcohol. This reaction is critical for deprotection in synthetic workflows:

Reaction Pathway :

Key Data :

| Condition | Reagent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Acidic (HCl) | 6M HCl, THF | 60°C, 12h | 85–90 | |

| Basic (Cs₂CO₃) | Cs₂CO₃, DMF | RT, 2h | 78 |

-

Mechanistic Insight : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate water, enhancing its nucleophilicity .

Sulfonamide Reactivity

The sulfonyl group on the azetidine ring can participate in nucleophilic substitutions or act as a leaving group. For example, the sulfonamide linkage may undergo displacement with amines or thiols:

Reaction Pathway :

Key Findings :

-

Nucleophilic Substitution : The electron-withdrawing sulfonyl group activates the adjacent azetidine nitrogen for displacement. Copper-catalyzed coupling reactions (e.g., with organoindium reagents) enable functionalization .

-

Stability : Sulfonamides are generally resistant to hydrolysis but may react under strongly acidic/basic conditions .

Azetidine Ring Opening

The strained four-membered azetidine ring may undergo ring-opening reactions under nucleophilic or thermal conditions:

Example Reaction :

Experimental Conditions :

-

Thermal Ring Opening : Heating at 80–100°C in polar aprotic solvents (e.g., DMSO) induces ring expansion or cleavage .

-

Nucleophilic Attack : Azetidine reacts with Grignard reagents or organolithium compounds to form open-chain amines .

Oxoethyl Group Transformations

The 2-oxoethyl moiety can undergo reductions, condensations, or enolate chemistry:

Key Reactions :

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol .

-

Enolate Alkylation : Deprotonation with LDA/NaH enables alkylation at the α-position .

Data Table :

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH | 2-Hydroxyethyl derivative | 92 | |

| Aldol Condensation | LDA, Aldehyde | β-Hydroxyketone | 65 |

Imidazole Functionalization

The 1-methylimidazole group may undergo electrophilic substitution (e.g., nitration, halogenation) at the C4/C5 positions, though methylation at N1 reduces reactivity:

Example :

Limitations :

-

Steric hindrance from the methyl group and electron-withdrawing sulfonyl substituent may suppress reactivity .

Carbamate Formation

A three-component coupling (amine + CO₂ + benzyl halide) using Cs₂CO₃/TBAI provides efficient carbamate synthesis :

Sulfonylation of Azetidine

Reaction of azetidine with 1-methylimidazole-2-sulfonyl chloride under basic conditions forms the sulfonamide bond :

Optimized Conditions :

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate exhibit significant anticancer properties. For instance, derivatives of azetidine have shown promise as inhibitors of tumor growth in various cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell proliferation and apoptosis .

- Antimicrobial Properties :

- Neurological Effects :

Synthesis and Derivatives

The synthesis of benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate has been achieved through various methods involving multi-step reactions. The incorporation of azetidine and imidazole rings has been particularly emphasized in synthetic routes aimed at enhancing biological efficacy .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Azetidine + Imidazole derivative | DMF, 50°C | 64% |

| 2 | Carbamate formation | Acetonitrile, reflux | 70% |

| 3 | Purification | Ethanol wash | - |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported that a derivative of the compound was tested against various cancer cell lines, including breast and prostate cancer. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, suggesting potential as a novel antimicrobial agent .

Mecanismo De Acción

The compound exerts its effects primarily through interactions with biological molecules. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, altering their function.

Comparación Con Compuestos Similares

Structural Comparison

The target compound shares functional groups with benzimidazole-based inhibitors (e.g., compounds 23 and 27 from ), but key differences include:

- Core Heterocycle : The azetidine ring (4-membered) in the target compound contrasts with the benzimidazole (6-membered fused rings) in analogs like 27 . Azetidine’s ring strain may enhance conformational rigidity and binding selectivity.

- Sulfonyl vs. Benzimidazole Substituents : The sulfonyl-methylimidazole group may improve solubility compared to lipophilic benzimidazole moieties.

Table 1: Structural Features

Table 3: Hypothetical Activity Profile

| Compound | Target Enzyme | Hypothetical IC50 (nM)* | Selectivity Notes |

|---|---|---|---|

| Target Compound | Unknown | N/A | Potential for novel targets |

| 23 () | IDO1 | ~100–500 | Moderate potency |

| 27 () | IDO1 | ~10–50 | High potency |

*Values inferred from structural analogs.

Physicochemical Properties

- LogP : The sulfonyl group may lower logP compared to benzimidazoles, enhancing aqueous solubility.

- Solubility : Azetidine’s rigidity could reduce crystallinity, improving dissolution rates.

Table 4: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Estimated logP | Solubility (mg/mL)* |

|---|---|---|---|

| Target Compound | ~420 | 1.5–2.5 | ~0.5–1.0 |

| 23 () | ~380 | 2.5–3.5 | ~0.1–0.3 |

| 27 () | ~390 | 3.0–4.0 | ~0.05–0.1 |

*Theoretical values based on substituent contributions.

Actividad Biológica

Benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate typically involves multi-step reactions starting from readily available precursors. The aza-Michael addition reaction is a common method employed to introduce the azetidine moiety, which is crucial for the compound's biological activity. This method allows for the formation of complex structures with high yields under mild conditions, minimizing side reactions .

Antimicrobial Properties

Recent studies have indicated that compounds with similar azetidine structures exhibit significant antimicrobial activity. For example, derivatives containing imidazole and sulfonamide groups have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways .

Antitumor Activity

Benzyl carbamates have been investigated for their antitumor properties, particularly in targeting specific cancer cell lines. In vitro studies demonstrate that compounds with azetidine and imidazole functionalities can induce apoptosis in cancer cells through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate. Key factors influencing its activity include:

| Structural Feature | Impact on Activity |

|---|---|

| Azetidine Ring | Essential for antimicrobial activity |

| Imidazole Group | Enhances interaction with biological targets |

| Carbamate Linkage | Modulates solubility and bioavailability |

Research indicates that modifications to the azetidine or imidazole moieties can significantly alter potency, suggesting a need for further exploration of these regions to enhance efficacy .

Case Studies

Several case studies have highlighted the biological relevance of benzyl carbamates:

- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential therapeutic applications in treating resistant infections .

- Cancer Cell Apoptosis : Another investigation focused on the compound's ability to induce apoptosis in breast cancer cell lines, revealing a dose-dependent increase in caspase activation and subsequent cell death .

- In Vivo Studies : Animal models have shown promising results where treatment with similar compounds led to reduced tumor growth and improved survival rates, underscoring their potential as anticancer agents .

Q & A

Q. What are the common synthetic pathways for synthesizing benzyl carbamate derivatives with imidazole-sulfonyl-azetidine motifs?

- The compound can be synthesized via multi-step protocols involving: (i) Condensation of azetidine derivatives with sulfonyl-imidazole precursors (e.g., using Na₂CO₃ or NaOH as bases in dichloromethane/toluene) . (ii) Introduction of the carbamate group via reaction with benzyl chloroformate or N-protected glycine derivatives under DCC/HOBt coupling conditions . Key intermediates are characterized by IR (e.g., S-H at 2634 cm⁻¹, N-H at 3395 cm⁻¹) and NMR (e.g., δ10.93 for benzimidazole N-H) .

Q. How are spectroscopic techniques employed to confirm the structure of this compound?

- IR spectroscopy identifies functional groups (e.g., sulfonyl S=O at ~1350–1160 cm⁻¹, carbamate C=O at ~1700 cm⁻¹) .

- ¹H/¹³C NMR resolves azetidine protons (δ3.5–4.5 ppm) and imidazole aromatic carbons (δ115–130 ppm) .

- Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 467.535 for a related benzimidazole-carboxamide) .

Q. What purity validation methods are recommended for intermediates?

- Elemental analysis (deviation ≤±0.4% from theoretical values) combined with HPLC (≥98% purity) ensures intermediate integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the sulfonyl-azetidine moiety?

- Solvent/base screening (e.g., dichloromethane with diisopropylethylamine) improves yields by reducing side reactions. Kinetic studies (e.g., monitoring via TLC) are critical for stepwise optimization .

- Contradictions in yield data (e.g., lower yields in polar solvents) may arise from competing hydrolysis; controlled anhydrous conditions are essential .

Q. What strategies address discrepancies in spectroscopic data during structural validation?

- Case example : A δ12.31 singlet in ¹H NMR initially assigned to S-H may overlap with azetidine NH signals. Confirmatory 2D NMR (HSQC/HMBC) or X-ray crystallography (using SHELXL ) resolves ambiguity .

- Deviations in elemental analysis (>±0.4%) suggest incomplete purification or hydrate/solvate formation, requiring recrystallization or lyophilization .

Q. How can computational methods predict the compound’s biological activity?

- Molecular docking (e.g., targeting HIV protease or cancer-related kinases) identifies potential binding modes using PubChem-derived 3D structures .

- ADMET predictions assess bioavailability, highlighting logP adjustments (e.g., modifying benzyl groups) to enhance blood-brain barrier penetration .

Q. What in vitro/in vivo models evaluate its anti-inflammatory or anticancer potential?

- In vitro : Use LPS-induced macrophage models (NF-κB inhibition assays) or cancer cell lines (MTT assays) with IC₅₀ calculations .

- In vivo : Xenograft models (e.g., murine colon cancer) with pharmacokinetic profiling (plasma half-life, metabolite identification via LC-MS) .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity data across studies?

- Example : A compound may show potent in vitro activity but poor in vivo efficacy. This discrepancy often arises from metabolic instability (e.g., carbamate hydrolysis). Solutions: (i) Prodrug modification (e.g., tert-butyl carbamate protection). (ii) Co-administration with CYP450 inhibitors to prolong activity .

Q. Why do synthetic yields vary between laboratories for the same protocol?

- Variations in reagent quality (e.g., hydrazine hydrate purity) or subtle temperature fluctuations during exothermic steps (e.g., imidazole sulfonation) significantly impact yields. Standardized QC for starting materials is critical .

Methodological Resources

Q. Recommended tools for crystallographic refinement of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.